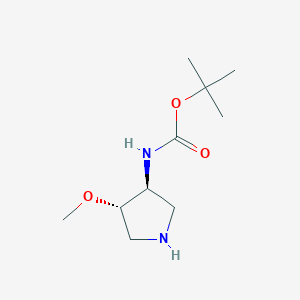![molecular formula C20H22N4O3 B2591714 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 939893-98-8](/img/structure/B2591714.png)
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of dihydropyrano[2,3-c]pyrazole . It has a molecular formula of C20H22N4O3 . The structure includes a pyrazole ring fused with a pyran ring, and it has various functional groups such as an amino group, a carbonitrile group, a methoxy group, and a cyclopentyloxy group .
Synthesis Analysis
The synthesis of similar dihydropyrano[2,3-c]pyrazoles involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction can be catalyzed by nano-eggshell/Ti (IV), a naturally based catalyst . The reaction conditions are mild, and the process is solvent-free . Another method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyrano[2,3-c]pyrazole core, which is a fused ring system containing a pyran ring and a pyrazole ring . The compound also contains an amino group, a carbonitrile group, a methoxy group, and a cyclopentyloxy group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H22N4O3 and an average mass of 366.414 Da . Other physical and chemical properties are not specified in the retrieved information.Applications De Recherche Scientifique
Corrosion Inhibition
A study conducted by Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives, including a similar compound, for mild steel in HCl solution. Their findings demonstrated significant inhibition efficiency, suggesting potential applications in corrosion prevention (Yadav et al., 2016).
Catalysis in Synthesis
Zolfigol et al. (2013) described a method for synthesizing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This indicates the compound's role in facilitating chemical reactions, particularly in green chemistry applications (Zolfigol et al., 2013).
Structural Analysis
Ganapathy et al. (2015) conducted a structural analysis of a related pyranopyrazole compound. Their work involved X-ray crystallography, which is essential for understanding the molecular structure and properties of such compounds (Ganapathy et al., 2015).
Antimicrobial Activity
Research by Puthran et al. (2019) on Schiff bases involving pyrazole derivatives, including compounds similar to the one , highlighted their potential antimicrobial activity. This suggests applications in developing new antimicrobial agents (Puthran et al., 2019).
Anti-Cancer Properties
El-Hashash et al. (2019) investigated the antiproliferative activity of nicotinonitrile derivatives, including pyrazolopyrazole systems. Their findings revealed the potential of these compounds as anticancer agents, indicating a significant application in cancer research (El-Hashash et al., 2019).
Lubricating Oil Additives
A study by Salih and Al-Messri (2022) explored the use of pyranopyrazole derivatives as multifunction additives for medium lubricating oils. This research highlights the compound's utility in enhancing the performance of lubricating oils (Salih & Al-Messri, 2022).
Nanotechnology in Cancer Treatment
Sun et al. (2019) reported on the encapsulation of a pyrano[2,3-c]pyrazole derivative in polymeric micelles for improved anti-cancer activity. This demonstrates the compound's role in nanomedicine and targeted drug delivery (Sun et al., 2019).
Orientations Futures
Given the wide applications of similar dihydropyrano[2,3-c]pyrazoles in medicinal and pharmaceutical chemistry , future research could explore the biological activities and potential applications of this compound. Additionally, further studies could investigate more efficient and environmentally friendly methods for synthesizing this compound.
Propriétés
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-11-17-18(14(10-21)19(22)27-20(17)24-23-11)12-7-8-15(16(9-12)25-2)26-13-5-3-4-6-13/h7-9,13,18H,3-6,22H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLIPGJFKHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2591640.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)